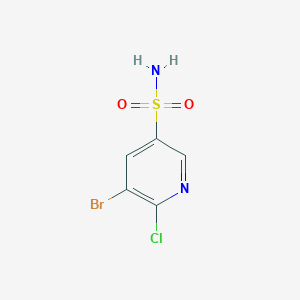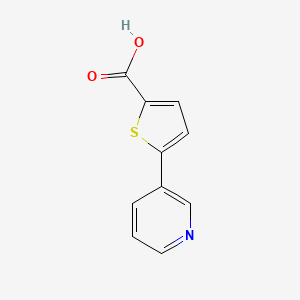
Methyl-5,6-Dimethoxy-1-methyl-1H-indol-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C13H15NO4, is characterized by the presence of methoxy groups at positions 5 and 6, a methyl group at position 1, and a carboxylate ester at position 2 of the indole ring .
Wissenschaftliche Forschungsanwendungen
Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific receptors and enzymes.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
Target of Action
Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activity .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
It’s worth noting that the progress of reactions involving similar compounds can depend on the stability of the synthesized derivatives and the reaction environment .
Biochemische Analyse
Biochemical Properties
Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . Additionally, methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate may alter gene expression by acting as a ligand for nuclear receptors, thereby influencing transcriptional activity and cellular responses.
Molecular Mechanism
The molecular mechanism of action of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate may induce changes in gene expression by interacting with transcription factors and co-regulators, thereby modulating the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These temporal changes can impact the compound’s efficacy and safety in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic window and safety profile.
Metabolic Pathways
Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate their uptake and distribution . Additionally, binding proteins such as albumin can influence the compound’s localization and accumulation in different tissues, impacting its therapeutic effects.
Subcellular Localization
The subcellular localization of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives can localize to the nucleus, where they interact with nuclear receptors and transcription factors to modulate gene expression . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole nucleus.
Methoxylation: Methoxy groups are introduced at positions 5 and 6 of the indole ring using appropriate methoxylating agents.
Methylation: The methyl group is introduced at position 1 through a methylation reaction using methyl iodide (MeI) in the presence of a base.
Industrial Production Methods
In industrial settings, the production of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 7.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitro groups (e.g., nitric acid) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
Ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate: Studied for its antiproliferative potency against cancer cells.
Uniqueness
Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
methyl 5,6-dimethoxy-1-methylindole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-14-9-7-12(17-3)11(16-2)6-8(9)5-10(14)13(15)18-4/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINMKDRQCGQUQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=C1C(=O)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)










